2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
- The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiolates or disulfides as reagents.
Attachment of the Thiazole Ring
- The final step involves coupling the benzothiolo-pyrimidine core with a thiazole derivative through an acetamide linkage.
- This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to ensure efficient bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Scaling up reactions: with appropriate solvent and temperature control.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:
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Formation of the Benzothiolo-Pyrimidine Core
- Starting with a suitable thiol and a pyrimidine derivative, the core structure is synthesized through cyclization reactions.
- Reagents such as carboxylic anhydrides or acid chlorides are used under reflux conditions to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzothiolo-pyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: Studies suggest it may inhibit certain cancer cell lines, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the synthesis of drugs due to its bioactive properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism by which 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting their activity.
Pathways: The compound could interfere with metabolic pathways, leading to the inhibition of cell growth or proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
- **2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-4-yl)acetamide
Uniqueness
Structural Features: The presence of both benzothiolo-pyrimidine and thiazole rings linked via a sulfanyl-acetamide bridge is unique.
Biological Activity: Its specific biological activities, such as antimicrobial and anticancer properties, distinguish it from similar compounds.
benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c20-10(17-14-16-5-6-22-14)7-23-15-18-12(21)11-8-3-1-2-4-9(8)24-13(11)19-15/h5-6H,1-4,7H2,(H,16,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZPVFSFQELLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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